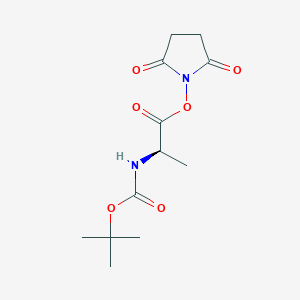

Boc-D-Ala-OSu

Vue d'ensemble

Description

Boc-D-Ala-OSu is a useful organic compound for research related to life sciences . It has a CAS Number of 34404-33-6 and a molecular weight of 286.28 . It is typically stored in an inert atmosphere at room temperature .

Synthesis Analysis

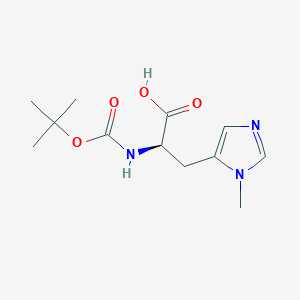

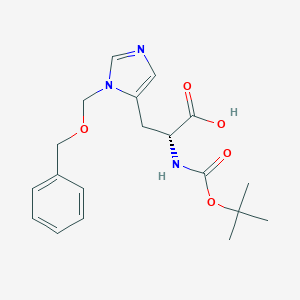

Boc-D-Ala-OSu is involved in the synthesis of various compounds. For instance, it has been used in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .Molecular Structure Analysis

The linear formula of Boc-D-Ala-OSu is C12H18N2O6 . It contains a total of 38 bonds, including 20 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 1 (thio-) carbamate (aliphatic), and 1 hydroxylamine (aliphatic) .Chemical Reactions Analysis

Boc-D-Ala-OSu is involved in various chemical reactions. For instance, it has been used as a reactant in the synthesis of muramyldipeptide analogs via solid-phase synthesis, microcin C analogs for use as antibacterials, and lipid I and nucleoside diphosphate peptide derivatives via N-methylimidazolium chloride catalyzed coupling .Physical And Chemical Properties Analysis

Boc-D-Ala-OSu is a solid at room temperature . It has a molecular weight of 286.28 . It is stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique

“Boc-D-Ala-OSu” might be used in the field of peptide synthesis , as Boc (tert-butyloxycarbonyl) is a common protecting group used in peptide synthesis. The “Boc” group protects the amine functionality of amino acids during peptide synthesis, preventing unwanted side reactions. After the peptide synthesis is complete, the “Boc” group can be removed under acidic conditions to reveal the original amine functionality.

-

Environmentally Conscious In-Water Peptide Synthesis Using Boc Strategy

- Application Summary : This research focuses on developing environmentally friendly peptide synthesis methods using water as a solvent. The Boc strategy, which includes Boc-D-Ala-OSu, is suitable for green chemistry because only gases are generated without any other by-products in the deprotection step of the Boc group .

- Methods of Application : The research involves in-water both liquid and solid-phase method using Boc-amino acids based on MW-assisted coupling reaction of nanosized reactants, nanoparticles, and nanomicelles .

- Results or Outcomes : The research is aimed at reducing the environmental impact of peptide synthesis by eliminating the use of organic solvents. The results of this research could contribute to the development of more sustainable methods for peptide synthesis .

-

Efficient and Expeditious Chemoselective BOC Protection of Amines in Catalyst and Solvent-Free Media

- Application Summary : This research reports a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols in catalyst and solvent-free media .

- Methods of Application : The research involves the use of BOC anhydride for the protection of amines. The process does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .

- Results or Outcomes : The research provides an efficient and environmentally friendly method for the BOC protection of amines, which is important in the synthesis of biologically active molecules .

-

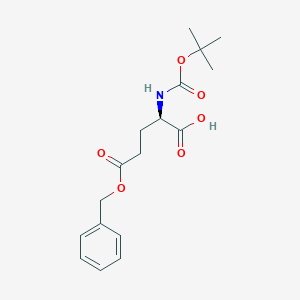

Solution Phase Peptide Synthesis: The Case of Biphalin

- Application Summary : This research focuses on the solution phase synthesis of Biphalin, a dimeric analogue of enkephalin, which shows high affinity at both μ and δ opioid receptors and produces a more robust spinal analgesia than morphine after intrathecal administration .

- Methods of Application : The research involves the use of Boc-D-Ala-OH in the synthesis of Biphalin. The peptide synthesis is carried out in solution because routine synthesis on a polymeric support is not possible for this peptide .

- Results or Outcomes : The research provides a detailed procedure for the solution phase synthesis of Biphalin, contributing to the understanding of its analgesic activity .

-

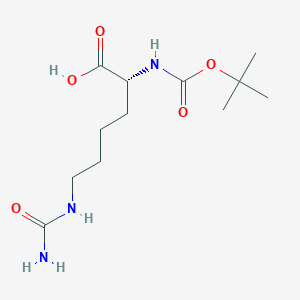

Synthesis and Pharmacological Properties of an Immunoactive Lysine-Containing Tetrapeptide

- Application Summary : This research reports the synthesis of a potentially immunoactive lysine-containing tetrapeptide H-Lys-Ala-Val-Gly-OH. The tetrapeptide shows marked immunostimulatory activity .

- Methods of Application : The research involves the use of BOC-Ala-OSu in the synthesis of the tetrapeptide. The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters .

- Results or Outcomes : The research demonstrates the absence of toxic activity in the lysine-containing tetrapeptide studied here on s.c. administration to experimental animals. The tetrapeptide corresponded to toxicity class 5, i.e., it was essentially nontoxic .

Safety And Hazards

Orientations Futures

Boc-D-Ala-OSu has potential applications in the field of protease-activated prodrugs . It can be used for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies . This platform is highly adaptive, as multiple protease-labile conjugates have already been developed, some of which are currently in clinical use for cancer treatment .

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O6/c1-7(13-11(18)19-12(2,3)4)10(17)20-14-8(15)5-6-9(14)16/h7H,5-6H2,1-4H3,(H,13,18)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMUWNFVTWKSDT-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301147305 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-D-Ala-OSu | |

CAS RN |

34404-33-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34404-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alanine 2,5-dioxo-1-pyrrolidinyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301147305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

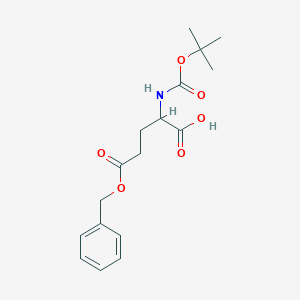

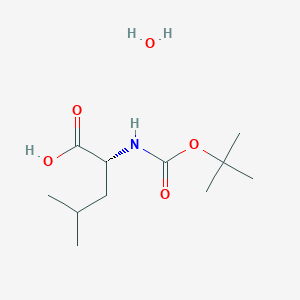

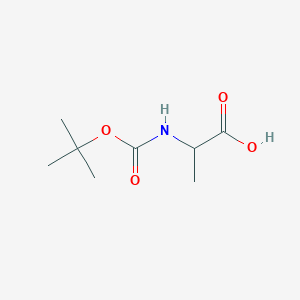

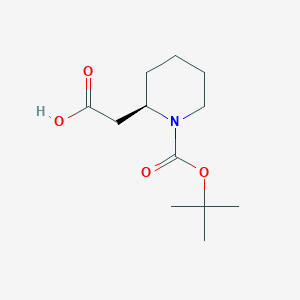

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.